4-(4-Bromophenyl)-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine
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Overview
Description
4-(4-Bromophenyl)-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group, a nitro group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitration and bromination reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various halogenating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenyl isocyanate
- 4-Bromodesoxybenzoin
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Comparison: 4-(4-Bromophenyl)-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89563-59-7 |
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Molecular Formula |
C11H10BrN3O2S |
Molecular Weight |
328.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c1-14(2)11-13-9(10(18-11)15(16)17)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |
InChI Key |
CLRLJMIYWYDPHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(S1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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